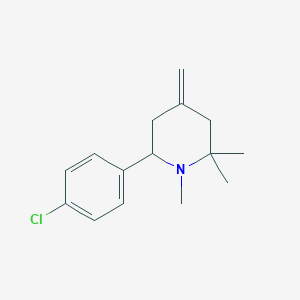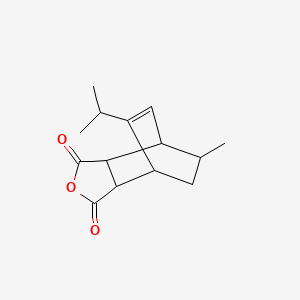![molecular formula C18H38O3Si B14444362 Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 77744-42-4](/img/structure/B14444362.png)
Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C16H34O3Si. It is a derivative of dodecanoic acid, also known as lauric acid, which is a saturated fatty acid commonly found in various plant and animal fats. The addition of the tert-butyl dimethylsilyl (TBDMS) group to the hydroxyl group of dodecanoic acid enhances its stability and alters its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of the hydroxyl group of dodecanoic acid using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Dodecanoic acid+TBDMS-Cl→Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohol or other reduced forms.
Substitution: The TBDMS group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.
Biology: Studied for its potential antimicrobial properties due to the presence of the lauric acid moiety.
Medicine: Investigated for its role in drug delivery systems where the TBDMS group can enhance the stability of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily involves the protection of the hydroxyl group, which prevents it from participating in unwanted side reactions. The TBDMS group is bulky and provides steric hindrance, thereby increasing the stability of the compound. In biological systems, the lauric acid component can interact with lipid membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanoic acid (Lauric acid): The parent compound without the TBDMS group.
1-Dodecanol: The alcohol derivative of dodecanoic acid.
Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar compounds with different protective groups.
Uniqueness
The uniqueness of dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- lies in its enhanced stability and altered reactivity due to the presence of the TBDMS group. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Eigenschaften
CAS-Nummer |
77744-42-4 |
|---|---|
Molekularformel |
C18H38O3Si |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
12-[tert-butyl(dimethyl)silyl]oxydodecanoic acid |
InChI |
InChI=1S/C18H38O3Si/c1-18(2,3)22(4,5)21-16-14-12-10-8-6-7-9-11-13-15-17(19)20/h6-16H2,1-5H3,(H,19,20) |
InChI-Schlüssel |
VBVNDUUQYYRNHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
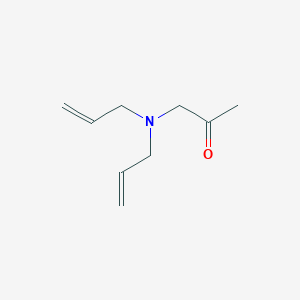
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
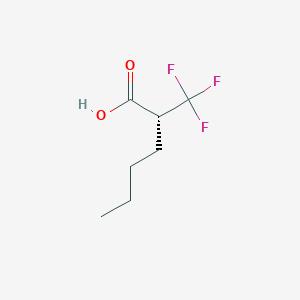
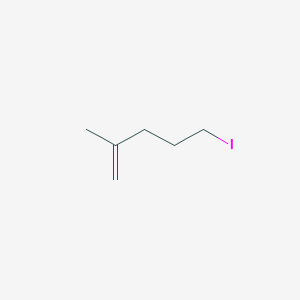


![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)


